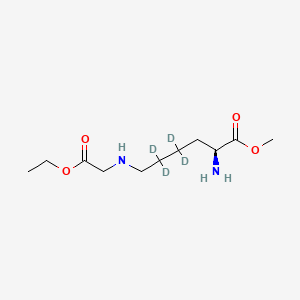
Nepsilon-(Ethoxycarbonylmethyl)-L-lysine-d4 Methyl Ester
Vue d'ensemble
Description
Nepsilon-(Ethoxycarbonylmethyl)-L-lysine-d4 Methyl Ester is a specialized chemical compound used in various scientific research applications. It is a derivative of L-lysine, an essential amino acid, and is modified with an ethoxycarbonylmethyl group and a methyl ester group. The compound is labeled with deuterium (d4), which makes it useful in isotopic labeling studies.
Applications De Recherche Scientifique
Nepsilon-(Ethoxycarbonylmethyl)-L-lysine-d4 Methyl Ester is used in various scientific research applications, including:
Isotopic Labeling Studies: The deuterium-labeled compound is used in mass spectrometry and nuclear magnetic resonance (NMR) studies to trace metabolic pathways and study protein interactions.
Proteomics Research: It is used as a standard in proteomics research to quantify and identify proteins.
Drug Development: The compound is used in the development of new drugs and therapeutic agents, particularly in studying the pharmacokinetics and metabolism of lysine derivatives.
Biological Studies: It is used in biological studies to investigate the role of lysine modifications in cellular processes.
Mécanisme D'action
The mechanism of ester hydrolysis involves the addition of a water molecule across the ester bond . In acidic conditions, the carbonyl oxygen is protonated first, making it more susceptible to nucleophilic attack by water . In basic conditions, the nucleophilic hydroxide ion attacks the carbonyl carbon first .
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nepsilon-(Ethoxycarbonylmethyl)-L-lysine-d4 Methyl Ester typically involves the following steps:
Protection of the Amino Group: The amino group of L-lysine is protected using a suitable protecting group to prevent unwanted reactions.
Introduction of the Ethoxycarbonylmethyl Group: The protected L-lysine is reacted with ethyl chloroformate in the presence of a base to introduce the ethoxycarbonylmethyl group.
Deprotection: The protecting group is removed to yield Nepsilon-(Ethoxycarbonylmethyl)-L-lysine.
Methyl Ester Formation: The carboxyl group of the compound is esterified using methanol and a suitable catalyst to form the methyl ester.
Deuterium Labeling: The compound is labeled with deuterium (d4) through a specific isotopic exchange process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Nepsilon-(Ethoxycarbonylmethyl)-L-lysine-d4 Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution Reactions: The ethoxycarbonylmethyl group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: L-lysine and ethyl alcohol.
Substitution Reactions: Substituted derivatives of this compound.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nepsilon-(Ethoxycarbonylmethyl)-L-lysine Methyl Ester: Similar structure but without deuterium labeling.
Nepsilon-(Carboxymethyl)-L-lysine: Lacks the ethoxy group and methyl ester.
Nepsilon-(Acetyl)-L-lysine: Contains an acetyl group instead of the ethoxycarbonylmethyl group.
Uniqueness
Nepsilon-(Ethoxycarbonylmethyl)-L-lysine-d4 Methyl Ester is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies. The presence of the ethoxycarbonylmethyl group and methyl ester also provides distinct chemical properties that differentiate it from other lysine derivatives.
Propriétés
IUPAC Name |
methyl (2S)-2-amino-4,4,5,5-tetradeuterio-6-[(2-ethoxy-2-oxoethyl)amino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-3-17-10(14)8-13-7-5-4-6-9(12)11(15)16-2/h9,13H,3-8,12H2,1-2H3/t9-/m0/s1/i4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMIPXHKHVBJOF-YIZULPLESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCCCCC(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C[C@@H](C(=O)OC)N)C([2H])([2H])CNCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747725 | |
| Record name | Methyl N~6~-(2-ethoxy-2-oxoethyl)-L-(4,4,5,5-~2~H_4_)lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1331910-52-1 | |
| Record name | Methyl N~6~-(2-ethoxy-2-oxoethyl)-L-(4,4,5,5-~2~H_4_)lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


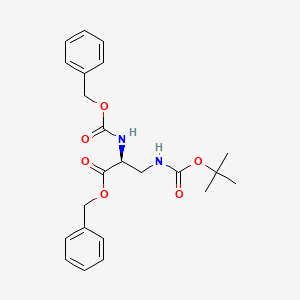

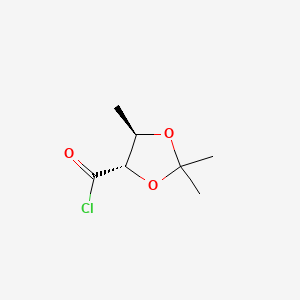

![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol-d3](/img/structure/B587133.png)
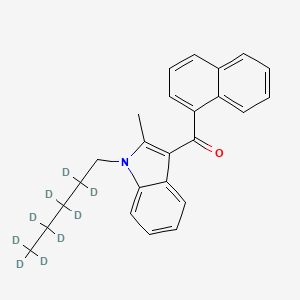
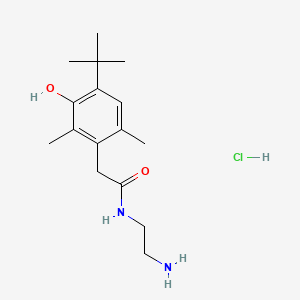
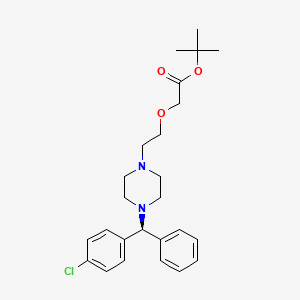
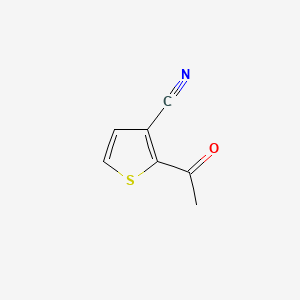
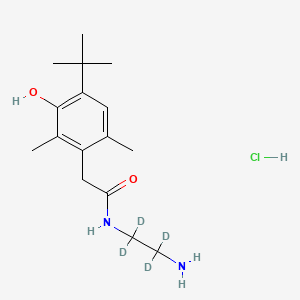
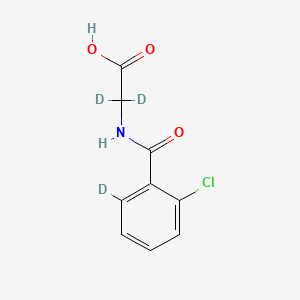
![1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B587145.png)
